molecular formula C16H28Cl2N2O2 B2928843 1-{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}piperazine dihydrochloride CAS No. 1225326-77-1

1-{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}piperazine dihydrochloride

Cat. No. B2928843
CAS RN: 1225326-77-1
M. Wt: 351.31
InChI Key: IIAKXYVBXOSYEV-UHFFFAOYSA-N
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Description

“1-{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}piperazine dihydrochloride” is a chemical compound with the CAS Number: 1225326-77-1. It has a molecular weight of 351.31. The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is N-(4-isobutoxy-3-methoxybenzyl)-1-propanamine hydrochloride . The InChI code for this compound is 1S/C15H25NO2.ClH/c1-5-8-16-10-13-6-7-14(15(9-13)17-4)18-11-12(2)3;/h6-7,9,12,16H,5,8,10-11H2,1-4H3;1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 351.31. It is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Synthesis of Triazole Derivatives : Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, including compounds utilizing piperazine, have been synthesized for antimicrobial activities. Some derivatives exhibit good to moderate activities against microorganisms (Bektaş et al., 2007).

  • HIV-1 Reverse Transcriptase Inhibitors : Analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride have been synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase. The study led to the development of a novel class of non-nucleoside inhibitors (Romero et al., 1994).

  • Dopamine Uptake Inhibitor : The compound GBR-12909, a dopamine uptake inhibitor that includes a piperazine structure, was developed for large-scale synthesis. The process aimed at improving yield and reducing environmental impact (Ironside et al., 2002).

Medical Research and Applications

  • Antidepressant and Antianxiety Activities : Novel piperazine derivatives have shown significant antidepressant and antianxiety activities in mice, indicating their potential use in mental health treatments (Kumar et al., 2017).

  • Sigma Receptor Ligands for Oncology : Research on 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine 1 (PB28) and its analogues with reduced lipophilicity aimed to enhance therapeutic and diagnostic applications in oncology (Abate et al., 2011).

  • Anticonvulsant and Antimicrobial Activities : A study synthesized 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives with piperazine and evaluated their potential anticonvulsant and antimicrobial activities. Some derivatives showed promising results in these areas (Aytemir et al., 2004).

  • 5-HT7 Receptor Antagonists : Compounds including 4-methoxy-N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] benzene sulfonamides were prepared and evaluated as 5-HT7 receptor antagonists, showing good activity and selectivity (Yoon et al., 2008).

  • Antimycotic Properties : The synthesis and evaluation of ketoconazole, a potent orally active broad-spectrum antifungal agent, involve the use of piperazine derivatives, showcasing their application in treating fungal infections (Heeres et al., 1979).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.2ClH/c1-13(2)12-20-15-5-4-14(10-16(15)19-3)11-18-8-6-17-7-9-18;;/h4-5,10,13,17H,6-9,11-12H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAKXYVBXOSYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)CN2CCNCC2)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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